molecular formula C25H19ClFN3O4 B4631262 methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B4631262
M. Wt: 479.9 g/mol
InChI Key: LKKBPJOWDINVHO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine class, known for their significance in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves condensation reactions. For instance, Grivsky et al. (1980) described a synthesis route for a similar pyrimidine derivative, highlighting the use of N,N-dimethylformamide and thionyl chloride in key steps (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Molecular Structure Analysis

For molecular structure analysis, quantum chemical calculations, including Density Functional Theory (DFT) and X-ray diffraction studies, are often employed. Gandhi et al. (2016) used these methods to analyze a similar pyrimidine compound, providing insights into weak but significant molecular interactions (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).

Chemical Reactions and Properties

Pyrimidine derivatives typically undergo various chemical reactions, such as alkylation, condensation, and cyclization. Śladowska et al. (1990) discussed alkylation of similar compounds, highlighting their reactivity (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Physical Properties Analysis

The physical properties, like solubility and crystallization, can be studied using methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Cleetus et al. (2020) examined the solvatomorphism of a related compound, providing insights into its physical properties (Cleetus, Rani, Rao, & Chopra, 2020).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, can be inferred from the molecular structure. Al-Abdullah et al. (2014) conducted a study on a similar compound, analyzing its molecular electrostatic potential and hyperpolarizability, which are critical for understanding chemical properties (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives are synthesized through various chemical reactions, exploring their potential biological activities. For example, novel syntheses have led to compounds with significant antitumor activities against various cancer cell lines, leveraging the pyrimidine core's ability to interfere with cellular processes. These syntheses often involve the introduction of different substituents to the pyrimidine ring, aiming to enhance the compound's biological activity or specificity (E. Grivsky et al., 1980; Silvana Raić-Malić et al., 2000).

Anti-inflammatory and Analgesic Properties

Research on pyrimidine derivatives has also revealed their potential in developing new anti-inflammatory and analgesic agents. Compounds synthesized from pyrimidine structures have been evaluated for their efficacy in reducing inflammation and pain, with some showing promising results in preclinical models. This line of investigation is crucial for the discovery of new therapeutic agents that can provide relief from inflammatory conditions and pain with potentially fewer side effects than existing medications (O. Alam et al., 2010).

Chemical Structure Analysis and Molecular Docking

Further research into pyrimidine derivatives includes detailed chemical structure analysis and molecular docking studies. These studies aim to understand the compound's interactions at the molecular level, particularly how they bind to specific biological targets. Such insights are invaluable for drug design, allowing researchers to tailor compounds for optimal efficacy and specificity. Molecular docking studies, combined with quantum chemical calculations and crystal structure analysis, provide a comprehensive understanding of how these compounds interact with their targets, informing the development of more effective drugs (S. Gandhi et al., 2016).

properties

IUPAC Name

methyl 3-[(2-chloro-4-fluorophenyl)methyl]-7-cyclopropyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O4/c1-34-24(32)18-12-20(14-7-8-14)28-22-21(18)23(31)29(13-15-9-10-16(27)11-19(15)26)25(33)30(22)17-5-3-2-4-6-17/h2-6,9-12,14H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKBPJOWDINVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=C(C=C(C=C4)F)Cl)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

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